molecular formula C17H23N3O2 B2759334 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-methoxyphenethyl)propanamide CAS No. 1286695-19-9

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-methoxyphenethyl)propanamide

Cat. No. B2759334
CAS RN: 1286695-19-9
M. Wt: 301.39
InChI Key: YKUGRURQHNGHPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-methoxyphenethyl)propanamide is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as DPPA and is an important tool for investigating the biochemical and physiological effects of certain compounds. In

Scientific Research Applications

Synthesis and Utility of Pyrazole Derivatives

Synthetic Pathways : Pyrazole derivatives, including compounds like "3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-methoxyphenethyl)propanamide", are synthesized through various methods, emphasizing their role as pharmacophores in medicinal chemistry. These methods involve condensation and cyclization reactions that yield pyrazole heterocycles with significant yields. The use of reagents like phosphorus oxychloride (POCl3), dimethyl formamide, and acetamide highlights the chemical versatility and adaptability in synthesizing these compounds (Dar & Shamsuzzaman, 2015).

Biological Activities : Pyrazole derivatives exhibit a wide range of biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial properties. This broad spectrum of activities is attributable to the pyrazole moiety, which acts as a critical pharmacophore in drug design and development. The diversity in biological activities makes these compounds valuable in the quest for new therapeutic agents (Dar & Shamsuzzaman, 2015).

Mechanism of Action and Drug Design

Drug Metabolism : The metabolic pathways of drugs involving cytochrome P450 enzymes in human liver microsomes are crucial for understanding drug-drug interactions and the metabolism of various pharmaceuticals. Studies focusing on the selectivity and potency of chemical inhibitors against specific CYP isoforms provide essential insights into the metabolic fates of compounds, including pyrazole derivatives. This knowledge is instrumental in designing drugs with optimized efficacy and minimized adverse interactions (Khojasteh et al., 2011).

Antifungal Applications : Research on small molecules against pathogens like Fusarium oxysporum highlights the significance of chemical compounds in combating fungal diseases. Understanding the structure-activity relationship (SAR) and pharmacophore predictions for antifungal activity aids in the targeted design of new compounds with enhanced therapeutic profiles (Kaddouri et al., 2022).

properties

IUPAC Name

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-12-16(13(2)20-19-12)8-9-17(21)18-11-10-14-4-6-15(22-3)7-5-14/h4-7H,8-11H2,1-3H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUGRURQHNGHPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCC(=O)NCCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-methoxyphenethyl)propanamide

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